![molecular formula C10H8Br2F2O3 B1409847 Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate CAS No. 1805473-61-3](/img/structure/B1409847.png)
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate
Overview
Description
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate (MDBDFP) is an organic compound belonging to the class of brominated phenylacetates. It is a colorless solid that is insoluble in water but soluble in organic solvents. MDBDFP has a wide range of applications in various fields, including medicine, agriculture, and biotechnology. In addition, MDBDFP has been used in a variety of laboratory experiments due to its unique properties.
Scientific Research Applications
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a reactant in chemical reactions. In addition, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has been used in several studies to investigate the mechanism of action of various drugs and compounds. For example, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has been used to study the mechanism of action of antimalarial drugs, antibiotics, and antifungal drugs.
Mechanism of Action
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has several distinct mechanisms of action. It can act as a proton donor, a nucleophile, and an electron acceptor. As a proton donor, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate can react with an electron-rich species to form a covalent bond. As a nucleophile, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate can react with an electron-deficient species to form a covalent bond. Finally, as an electron acceptor, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate can react with an electron-rich species to form a covalent bond.
Biochemical and Physiological Effects
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has several biochemical and physiological effects. It can act as a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. In addition, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has been found to have anti-inflammatory and antioxidant properties. Finally, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has been found to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has several advantages and limitations for laboratory experiments. One of the major advantages of Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is its low toxicity, which makes it safe to use in laboratory experiments. In addition, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is relatively stable and can be stored for long periods of time without significant degradation. However, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is insoluble in water, which can limit its use in some laboratory experiments.
Future Directions
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has a wide range of potential applications and future directions. One potential direction is to further investigate its anti-cancer properties, as this could lead to the development of new cancer treatments. In addition, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate could be used to develop new drugs and compounds with improved pharmacokinetic and pharmacodynamic properties. Finally, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate could be used to develop new catalysts for organic synthesis reactions.
properties
IUPAC Name |
methyl 2-[2,5-dibromo-3-(difluoromethoxy)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O3/c1-16-8(15)3-5-2-6(11)4-7(9(5)12)17-10(13)14/h2,4,10H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXCIMYVPCBKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Br)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.